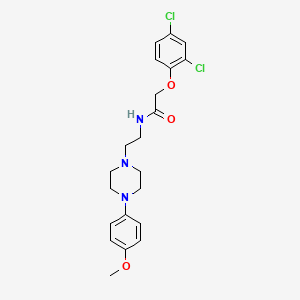

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a methoxyphenyl group, and a piperazine ring

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O3/c1-28-18-5-3-17(4-6-18)26-12-10-25(11-13-26)9-8-24-21(27)15-29-20-7-2-16(22)14-19(20)23/h2-7,14H,8-13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRAYWCKPPFMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the 2,4-dichlorophenoxy intermediate.

Introduction of the piperazine ring: The intermediate is then reacted with a piperazine derivative, such as 4-(4-methoxyphenyl)piperazine, under suitable conditions to form the desired product.

Final acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, making it a valuable reagent in organic synthesis.

Biology

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research has shown that derivatives of piperazine can inhibit cancer cell proliferation. For instance, studies demonstrated that compounds similar to this one induce apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Medicine

- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent. Its mechanism of action involves modulating specific molecular targets and pathways, which may lead to novel drug development strategies.

Case Studies

-

Anticancer Activity Study :

- A derivative of this compound was tested against breast (MCF-7) and colon (HT-29) cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy :

-

Synthetic Pathways Optimization :

- Research focused on optimizing synthetic routes to enhance yield and purity during industrial production. Advanced catalysts and purification techniques were employed to improve the overall efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A structurally related compound with herbicidal properties.

4-(4-methoxyphenyl)piperazine: A piperazine derivative with potential pharmacological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications. This compound is characterized by the presence of a dichlorophenoxy group and a methoxyphenyl piperazine moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A dichlorophenoxy group that enhances lipophilicity and biological interaction.

- A piperazine ring that is known for its versatility in drug design.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A derivative of piperazine demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were comparable to established chemotherapeutics like doxorubicin .

Antidepressant and Anxiolytic Effects

Piperazine derivatives are also known for their activity at serotonin receptors. The presence of the methoxy group on the phenyl ring may enhance binding affinity to 5-HT1A and 5-HT2A receptors.

- Research Findings : In vitro studies reported that related compounds exhibited high affinity for serotonin receptors (Ki < 10 nM), suggesting potential antidepressant effects .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar dichlorophenoxy compounds have been documented to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Study Results : A related study found that certain dichlorophenyl derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Structural Feature | Activity Impact |

|---|---|

| Dichlorophenoxy Group | Enhances lipophilicity and receptor binding |

| Methoxy Group | Increases affinity for serotonin receptors |

| Piperazine Ring | Facilitates interaction with various biological targets |

The proposed mechanisms of action for this compound include:

- Receptor Modulation : Interaction with serotonin receptors may lead to altered neurotransmitter levels, contributing to antidepressant effects.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, and how can reaction yields be maximized?

A1. Synthesis typically involves multi-step reactions, including nucleophilic substitution for the dichlorophenoxy group and amide bond formation. Key steps:

- Dichlorophenoxy Intermediate : React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to form the chloroacetate intermediate .

- Piperazine Coupling : Use 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine with the intermediate in a solvent like acetonitrile, employing HOBt/EDC coupling agents for amide bond formation .

- Purification : Normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) improves purity . Yield optimization requires strict temperature control (±2°C) and inert atmospheres to prevent side reactions .

Q. Q2. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

A2. Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and piperazine moiety (δ 2.5–3.5 ppm for N-CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 492.1) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data regarding this compound’s binding affinity to dopamine receptors in different assay systems?

A3. Contradictions may arise from assay conditions or receptor subtypes. Methodological solutions:

- Standardize Assays : Use radioligand binding (³H-SCH23390 for D1, ³H-Spiperone for D2/D3) in HEK293 cells expressing human recombinant receptors to minimize variability .

- Control for pH and Solubility : Ensure consistent buffer pH (7.4) and use DMSO concentrations ≤0.1% to avoid receptor denaturation .

- Validate with Functional Assays : Compare cAMP accumulation (D1/D5) and β-arrestin recruitment (D2/D3) to confirm functional vs. binding affinity discrepancies .

Q. Q4. What strategies are recommended for optimizing the compound’s metabolic stability in preclinical studies?

A4. Address metabolic vulnerabilities identified via:

- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) to identify oxidation hotspots (e.g., piperazine N-dealkylation) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated degradation .

- Prodrug Approaches : Mask the acetamide group as a tert-butyl carbamate to enhance plasma half-life .

Q. Q5. How should researchers design experiments to investigate off-target effects in neuropharmacological models?

A5. Employ a tiered approach:

- Broad-Screen Profiling : Use panels of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP) to identify off-target interactions .

- In Silico Docking : Predict binding to non-dopaminergic targets (e.g., serotonin 5-HT2A) using AutoDock Vina with optimized force fields .

- Functional Validation : Test hits in ex vivo models (e.g., rat brain slices) for electrophysiological effects .

Methodological Challenges

Q. Q6. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?

A6. Mitigate false positives/negatives by:

- Solvent Controls : Include DMSO vehicle controls at matching concentrations (≤0.1% v/v) .

- Proliferation Assays : Use dual methods (MTT and ATP-lite) to confirm results .

- Caspase-3/7 Activation : Differentiate apoptosis from necrosis via luminescent caspase assays .

Q. Q7. How can researchers address poor aqueous solubility during in vivo pharmacokinetic studies?

A7. Strategies include:

- Co-Solvent Systems : Use 10% Cremophor EL + 5% ethanol in saline for intravenous administration .

- Nanoformulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance bioavailability .

- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility by 10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.